4-Bromo-2-chloro-1-(2-chloroethoxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-1-(2-chloroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFKIQCAWFOXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Chloro 1 2 Chloroethoxy Benzene
Rational Design of Synthetic Routes to the 2-Chloroethoxy Substituted Benzene (B151609) Core
The construction of the 2-chloroethoxy substituted benzene structure is primarily achieved through the formation of an ether bond, a fundamental transformation in organic synthesis. This can be accomplished by reacting a phenolic precursor with a suitable alkylating agent or by modifying existing functional groups on a pre-functionalized aromatic ring.
Etherification Reactions involving Dihaloalkanes, exemplified by 1-bromo-2-chloroethane (B52838) with phenolic precursors
The most direct and widely employed method for synthesizing aryl-alkyl ethers such as 4-bromo-2-chloro-1-(2-chloroethoxy)benzene is the Williamson ether synthesis. francis-press.commasterorganicchemistry.comorganicchemistrytutor.com This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this specific case, the synthesis would commence with 4-bromo-2-chlorophenol (B165030). nih.govsigmaaldrich.com The phenolic proton is first abstracted by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a dihaloalkane, such as 1-bromo-2-chloroethane, in an SN2 reaction. masterorganicchemistry.comorganicchemistrytutor.com
The choice of 1-bromo-2-chloroethane as the alkylating agent is strategic. The bromine atom is a better leaving group than chlorine, making the carbon atom to which it is attached more susceptible to nucleophilic attack. This regioselectivity ensures the formation of the desired 2-chloroethoxy side chain. The reaction is typically carried out in the presence of a base to generate the phenoxide in situ.
Functional Group Interconversions on Halogenated Arenes
An alternative approach to the synthesis of this compound involves the modification of functional groups on an already substituted halogenated aromatic ring. solubilityofthings.com This could involve, for example, the introduction of the bromine or chlorine atoms onto a pre-existing 1-(2-chloroethoxy)benzene molecule through electrophilic aromatic substitution reactions like halogenation. solubilityofthings.comnumberanalytics.com However, controlling the regioselectivity of such reactions to obtain the desired 2,4-disubstituted pattern can be challenging due to the directing effects of the existing substituents.
Functional group interconversions can also be used to prepare the necessary precursors. For instance, a carboxylic acid group can be converted to a bromide via reductive bromination. organic-chemistry.org Similarly, other functional groups can be transformed into the required halogens or the ether side chain through various established synthetic methods. ub.eduvanderbilt.edu
Mechanistic Considerations in the Formation of Aryl-Alkyl Ether Linkages
The formation of the aryl-alkyl ether linkage in the synthesis of this compound via the Williamson ether synthesis proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comorganicchemistrytutor.com The key steps are:
Deprotonation of the Phenol (B47542): A base, such as potassium carbonate, removes the acidic proton from the hydroxyl group of 4-bromo-2-chlorophenol, forming a resonance-stabilized phenoxide ion. This step is crucial as it significantly increases the nucleophilicity of the oxygen atom. youtube.com
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of 1-bromo-2-chloroethane that is bonded to the bromine atom. masterorganicchemistry.com
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the oxygen atom is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking.
Inversion of Stereochemistry (if applicable): If the electrophilic carbon were a stereocenter, the SN2 mechanism would lead to an inversion of its configuration. However, in the case of 1-bromo-2-chloroethane, this is not a factor.
Product Formation: The bromide ion is expelled as the leaving group, resulting in the formation of the ether linkage and the final product, this compound.
For this SN2 reaction to be efficient, primary alkyl halides like 1-bromo-2-chloroethane are ideal as they are sterically unhindered, minimizing competing elimination reactions. masterorganicchemistry.comorganicchemistrytutor.com
Optimization of Reaction Conditions and Catalyst Systems, including the use of potassium carbonate and tetrabutylammonium (B224687) bromide
To maximize the yield and efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. Key parameters include the choice of base, solvent, temperature, and the use of catalysts.
Base: Potassium carbonate (K₂CO₃) is a commonly used base for the deprotonation of phenols in Williamson ether synthesis. gychbjb.compnu.ac.ir It is effective, relatively inexpensive, and easy to handle.
Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate. researchgate.netnih.gov TBAB facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved, thereby increasing the frequency of effective collisions between the reactants. nih.gov
Solvent: Aprotic polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often used as they can dissolve both the ionic and organic reactants and are well-suited for SN2 reactions. chem-station.com
Temperature: The reaction temperature is another critical factor that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through side reactions like elimination or further reaction of the chloroethoxy group.
The following table summarizes typical components and their roles in the optimized synthesis:
| Component | Role | Rationale |
| 4-Bromo-2-chlorophenol | Phenolic Precursor | Provides the aromatic core and the hydroxyl group for etherification. |
| 1-Bromo-2-chloroethane | Alkylating Agent | Introduces the 2-chloroethoxy side chain. |
| Potassium Carbonate (K₂CO₃) | Base | Deprotonates the phenol to form the reactive phenoxide. gychbjb.compnu.ac.ir |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | Facilitates the reaction between the phenoxide and the alkyl halide. researchgate.netnih.gov |
| Acetonitrile or DMF | Solvent | Provides a suitable medium for the SN2 reaction. chem-station.com |
Exploration of Greener Synthetic Approaches and Solvent Effects, such as dihydropinene for O-alkylation
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for compounds like this compound. chemistryjournals.net This includes the use of greener solvents, alternative energy sources, and catalytic systems that minimize waste.
One promising area of research is the replacement of traditional volatile organic solvents with more sustainable alternatives. Dihydropinene (DHP), a bio-based and biodegradable solvent, has been explored as a greener alternative for O-alkylation reactions. sigmaaldrich.com Studies have shown that DHP can be an effective solvent for various chemical transformations, in some cases providing comparable or even improved yields compared to conventional solvents. sigmaaldrich.com
Other green approaches applicable to ether synthesis include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. chemistryjournals.net
Ultrasonic irradiation: Sonochemistry can enhance reaction rates through acoustic cavitation. scirp.org
Use of aqueous micellar media: Performing the reaction in water with the aid of surfactants can reduce the need for organic solvents. scirp.org
These greener methodologies aim to reduce the environmental footprint of the synthesis by minimizing hazardous waste and energy usage.
Derivatization Strategies and Subsequent Transformations of the Halogenated Aromatic Ring
The this compound molecule possesses a halogenated aromatic ring that is amenable to further chemical modifications. These transformations can be used to synthesize a variety of derivatives with potentially interesting chemical or biological properties. The primary routes for derivatization involve electrophilic aromatic substitution (EAS) reactions. numberanalytics.com
The existing substituents on the benzene ring—the bromo, chloro, and 2-chloroethoxy groups—will direct the position of any new incoming electrophile. The 2-chloroethoxy group is an ortho, para-director, while the halogen atoms are also ortho, para-directors, albeit deactivating. The interplay of these directing effects will determine the regioselectivity of subsequent reactions.
Examples of potential derivatization reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric and sulfuric acids. numberanalytics.com
Further Halogenation: Addition of another halogen atom (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst. numberanalytics.comyoutube.com
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. solubilityofthings.com
Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com
These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in various applications.
Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Chloro 1 2 Chloroethoxy Benzene
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment
No experimental ¹H NMR or ¹³C NMR data for 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene has been found in the searched scientific literature and databases.
Vibrational Spectroscopy (Infrared) for Functional Group Analysis
Publicly available experimental Infrared (IR) spectroscopy data for this compound could not be located.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
There is no high-resolution mass spectrometry data available in the public domain for this compound to confirm its molecular formula or to detail its fragmentation patterns.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
No crystallographic data for this compound has been deposited in crystallographic databases or published in the scientific literature. Consequently, an analysis of its solid-state structure is not possible.
Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles
Without X-ray crystallography data, the precise bond lengths, bond angles, and torsion angles for this compound remain undetermined.
Analysis of Conformational Preferences and Stereochemical Features
The conformational preferences and stereochemical features of this compound in the solid state have not been experimentally determined.
Elucidation of Intermolecular Interactions and Crystal Packing Arrangements, including hydrogen bonding and π-π contacts
An analysis of the intermolecular interactions and crystal packing of this compound cannot be performed due to the lack of crystallographic information.
Investigation of Crystallographic Disorder in Flexible Side Chains, specifically observed in chloroethoxyethoxyethyl moieties
Crystallographic disorder is a notable phenomenon in solid-state chemistry where a molecule or a part of it occupies more than one position or orientation in the crystal lattice. mit.eduwikipedia.org This is particularly prevalent in molecules possessing flexible side chains, such as the chloroethoxy group in this compound. The inherent conformational flexibility of such chains allows them to adopt multiple, energetically similar conformations within the crystal structure.
The disorder can be broadly categorized into two types: static and dynamic. numberanalytics.com Static disorder refers to a situation where different conformations are randomly frozen in different unit cells throughout the crystal. numberanalytics.com In contrast, dynamic disorder involves the molecule or its fragment rapidly interconverting between different conformations within a single unit cell. numberanalytics.com For flexible side chains like the chloroethoxy moiety, the observed disorder in a time-averaged diffraction experiment is a combination of these effects. The presence of such disorder can be identified during X-ray diffraction analysis through indicators such as unusually high R-factors or large and anisotropic thermal parameters for the atoms in the flexible chain. numberanalytics.com
While specific crystallographic studies on this compound detailing the disorder of its chloroethoxy side chain are not extensively documented in the reviewed literature, the principles of conformational isomerism in flexible alkyl chains are well-established. The rotation around the C-C and C-O single bonds in the chloroethoxy group leads to various possible rotamers. The energy differences between these conformers can be small, allowing for the co-existence of multiple forms within the crystal lattice. wikipedia.org
The packing forces within the crystal play a crucial role in determining the observed conformation(s) of the flexible side chain. In some cases, the crystal lattice can be spacious enough to accommodate multiple orientations without significant steric hindrance. wikipedia.org The interplay between intramolecular energetics, which dictate the preferred conformations of the isolated molecule, and the intermolecular interactions within the crystal, determines the final observed structure, which may be an average of multiple disordered components. mit.edu
Computational Chemistry and Theoretical Insights into 4 Bromo 2 Chloro 1 2 Chloroethoxy Benzene
Density Functional Theory (DFT) Calculations for Ground State Electronic Structure
DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules.
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure would provide a theoretical model of the molecule's shape. Ideally, these theoretical parameters would be validated against experimental data, typically obtained from X-ray crystallography. As no crystallographic data for this specific compound is readily available, future experimental work would be essential for such a comparison.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Theoretical Value (DFT) | Experimental Value (X-ray) |
|---|---|---|---|
| Bond Length | C-Br | Data not available | Data not available |
| Bond Length | C-Cl (ring) | Data not available | Data not available |
| Bond Length | C-O | Data not available | Data not available |
| Bond Length | C-Cl (ethoxy) | Data not available | Data not available |
| Bond Angle | C-C-Br | Data not available | Data not available |
| Dihedral Angle | C-C-O-C | Data not available | Data not available |
This table is for illustrative purposes only. No actual data has been found.
DFT calculations can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Without experimental spectra or computational studies, a detailed analysis of the spectroscopic signatures of this compound remains speculative.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions, including HOMO-LUMO energy gaps
FMO theory is a powerful tool for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. For this compound, calculating the HOMO-LUMO gap would provide insights into its potential reactivity in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
This table is for illustrative purposes only. No actual data has been found.
Molecular Electrostatic Potential (MEP) Surface Analysis
An MEP surface map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The different colors on an MEP map indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent regions of positive potential (electron-poor, susceptible to nucleophilic attack). An MEP analysis of this compound would identify the reactive sites on the molecule and provide a qualitative prediction of its intermolecular interactions.
Quantitative Assessment of Intermolecular Interactions via Hirshfeld Surface Analysis and Energy Decomposition
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify specific atoms involved in interactions and their relative strengths. The analysis can be further broken down into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts (e.g., H···H, C-H···π, halogen bonding). Energy decomposition analysis would further quantify the energetic contributions of electrostatic, polarization, dispersion, and exchange-repulsion components of these interactions. Such an analysis for this compound would require crystallographic data, which is currently unavailable.
Table 3: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Illustrative)
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | Data not available |
| C···H/H···C | Data not available |
| O···H/H···O | Data not available |
| Cl···H/H···Cl | Data not available |
| Br···H/H···Br | Data not available |
This table is for illustrative purposes only. No actual data has been found.
Applications and Role in Complex Organic Synthesis and Material Science
A Versatile Intermediate in Pharmaceutical Scaffolds
The strategic placement of bromo, chloro, and chloroethoxy groups on the benzene (B151609) ring of 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene provides multiple reactive sites. This multi-functionality is highly advantageous in the synthesis of complex molecular architectures, particularly those with pharmaceutical relevance. The presence of both bromine and chlorine atoms allows for selective reactions, a key strategy in the efficient construction of drug candidates.
The utility of halogenated benzene derivatives as precursors in medicinal chemistry is well-established. For instance, brominated and chloroethoxylated benzene derivatives are frequently employed as key intermediates in the synthesis of a wide range of bioactive molecules. The bromine atom, for example, can be readily converted into a variety of other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through transition metal-catalyzed cross-coupling reactions. This versatility allows for the introduction of diverse substituents that can modulate the pharmacological properties of the final compound.
Similarly, the chloroethoxy group can participate in various chemical transformations. The terminal chlorine atom on the ethoxy chain provides a handle for nucleophilic substitution reactions, enabling the attachment of various side chains or the formation of cyclic structures. This feature is particularly useful in the synthesis of compounds with specific spatial arrangements required for binding to biological targets. The ether linkage itself can also influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.
The combination of these reactive moieties in a single molecule, as seen in this compound, offers a powerful platform for the development of novel pharmaceutical scaffolds. By carefully selecting reaction conditions, chemists can selectively functionalize different parts of the molecule, leading to the efficient and controlled synthesis of complex and diverse compound libraries for drug discovery.
Integration into Polymeric Structures and Advanced Materials
The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced polymeric materials. Halogenated aromatic compounds are known to be valuable precursors in the synthesis of organic microporous crystalline materials and fluorescent polymers. These materials have a wide range of potential applications, including in sensors, optoelectronics, and gas storage.
Drawing parallels from related research, dihalogenated aromatic compounds can be used as monomers in polymerization reactions, such as Suzuki polycondensation, to create fluorescent conjugated polymers. The resulting polymers often exhibit interesting photophysical properties, including large Stokes shifts, which are desirable for various fluorescence-based applications. The specific halogen atoms and their positions on the aromatic ring can influence the electronic properties of the polymer, allowing for the fine-tuning of its fluorescence emission color and quantum yield.
Furthermore, the rigid and well-defined structure of aromatic monomers like this compound can be exploited to create organic materials with intrinsic microporosity. These materials are characterized by a high surface area and a network of interconnected pores, which can be designed to selectively adsorb and store gases or small molecules. The presence of halogen atoms in the polymer backbone can enhance the material's affinity for certain guest molecules through halogen bonding and other non-covalent interactions.
The chloroethoxy side chain of this compound offers an additional avenue for modifying the properties of the resulting polymer. This group could be used to introduce further functionality, to cross-link polymer chains, or to influence the polymer's solubility and processability. The ability to create functional porous organic polymers with tailored properties opens up exciting possibilities for the development of new materials for a variety of advanced applications.
Strategies for Further Functionalization: Suzuki, Heck, and Other Cross-Coupling Methodologies
The bromine and chlorine atoms on the aromatic ring of this compound are ideal handles for further functionalization using a variety of powerful cross-coupling reactions. The Suzuki-Miyaura and Heck reactions, both of which were recognized with the Nobel Prize in Chemistry in 2010, are particularly valuable tools for forming new carbon-carbon bonds. wikipedia.org
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures and other conjugated systems by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org In the case of this compound, the difference in reactivity between the C-Br and C-Cl bonds can be exploited to achieve regioselective cross-coupling. rsc.org Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the bromine-bearing position. rsc.org This regioselectivity is a powerful tool for the controlled, stepwise synthesis of complex molecules.
The Heck reaction , another palladium-catalyzed process, allows for the arylation of alkenes. wikipedia.org This reaction provides a direct method for forming carbon-carbon bonds between an aryl halide and an olefin, leading to the synthesis of substituted alkenes. libretexts.org Similar to the Suzuki coupling, the Heck reaction can be performed selectively at the more reactive C-Br bond of this compound. This allows for the introduction of a wide range of vinyl groups, which can then be further elaborated to create even more complex structures.
Beyond Suzuki and Heck reactions, other cross-coupling methodologies, such as Sonogashira, Stille, and Buchwald-Hartwig amination reactions, could also be employed to further diversify the structure of this compound. The choice of reaction and catalyst system would depend on the desired transformation and the specific functional groups to be introduced. The ability to perform a variety of cross-coupling reactions on this versatile building block underscores its importance as a precursor in modern organic synthesis.
Contribution to the Synthesis of Polysubstituted Aromatic Systems
The synthesis of polysubstituted aromatic compounds is a central theme in organic chemistry, as the arrangement of substituents on a benzene ring dictates the molecule's properties and function. pressbooks.pubyoutube.com this compound serves as an excellent starting material for the construction of such highly functionalized aromatic systems. The presence of multiple, differentially reactive halogen atoms allows for a stepwise and controlled introduction of various substituents.
The synthesis of polysubstituted benzenes often relies on a careful consideration of the directing effects of the substituents already present on the ring. youtube.com In the case of this compound, the chloro and chloroethoxy groups are ortho,para-directing, while the bromo group is also an ortho,para-director. The interplay of these directing effects, along with the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions, provides a rich platform for synthetic planning.
For example, a synthetic strategy could involve an initial cross-coupling reaction at the more reactive C-Br bond, followed by a second cross-coupling at the C-Cl bond. Alternatively, electrophilic aromatic substitution reactions could be employed to introduce additional substituents onto the ring, with the position of the new substituent being guided by the existing groups. The chloroethoxy group can also be modified or cleaved at different stages of the synthesis to introduce further diversity.
This ability to sequentially and selectively modify the benzene ring makes this compound a valuable precursor for the synthesis of a wide array of polysubstituted aromatic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
Emerging Research Avenues and Future Perspectives for Halogenated Aryl Ethers
Development of Novel Synthetic Pathways
The synthesis of halogenated aryl ethers has traditionally relied on methods like the Williamson ether synthesis. However, modern organic chemistry is moving towards more efficient and selective transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, in particular, represent a significant advance for constructing the C–O bond in complex aryl ethers. nih.govacs.org
For a molecule like 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene, a modern synthetic approach would likely involve the palladium-catalyzed coupling of 4-bromo-2-chlorophenol (B165030) with a suitable 2-chloroethylating agent. nih.gov Advanced catalyst systems, often employing specialized phosphine (B1218219) ligands like tBuBrettPhos, enable these reactions to proceed under milder conditions with greater functional group tolerance than older methods. nih.govacs.org These newer protocols are often characterized by shorter reaction times and high yields, making them suitable for creating diverse libraries of halogenated aryl ethers for further study. nih.gov The development of such pathways is critical for making these complex molecules more accessible for research and industrial applications.
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
Optimizing the synthesis of multi-functionalized molecules requires a deep understanding of reaction kinetics, intermediate formation, and endpoint determination. Advanced spectroscopic techniques, particularly in-situ Fourier Transform Infrared (FTIR) spectroscopy, have become indispensable tools for real-time reaction analysis. mt.commt.com
Instruments like ReactIR™ allow chemists to monitor the concentration of reactants, products, and transient intermediates directly in the reaction vessel as the reaction progresses. mt.commt.comresearchgate.net For the synthesis of this compound, an in-situ FTIR probe could track the consumption of the 4-bromo-2-chlorophenol starting material and the formation of the ether product by monitoring characteristic peaks in the mid-infrared "fingerprint" region. mt.comyoutube.com This real-time data provides immediate insight into the reaction's progress, helps identify the formation of any by-products, and ensures the reaction goes to completion. youtube.comacs.org This level of process understanding is crucial for improving yield, purity, and safety, eliminating the delays and potential inaccuracies of traditional offline sampling and analysis. mt.com
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive capabilities for understanding and designing molecules with specific properties. researchgate.netbohrium.com For halogenated aryl ethers, DFT can be used to model the electronic structure and predict the reactivity of different sites on the molecule. mdpi.comchemrxiv.org
In this compound, the carbon-bromine and carbon-chlorine bonds possess different strengths and polarities. DFT calculations can precisely quantify the electron distribution across the aromatic ring and predict the relative susceptibility of each halogen to nucleophilic substitution or oxidative addition in cross-coupling reactions. bohrium.com This predictive power allows researchers to computationally screen potential derivatives and reaction conditions before undertaking laboratory work. By modeling how different substituents would influence the reactivity of the C-Br versus the C-Cl bond, chemists can design derivatives with highly tailored reactivity for specific synthetic applications. researchgate.netmdpi.com
Potential for Derivatization in the Creation of Next-Generation Building Blocks
The presence of multiple, distinct halogen atoms on a single aromatic core makes compounds like this compound highly valuable as versatile synthetic building blocks. The differential reactivity of the C-Br and C-Cl bonds is key to their utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. nih.gov
This reactivity difference enables the selective functionalization of the molecule. For instance, a Suzuki or Buchwald-Hartwig coupling reaction could be performed selectively at the C-Br position while leaving the C-Cl bond untouched. nih.gov The resulting product, now containing a new substituent at the 4-position, retains a reactive chlorine "handle" that can be used for a subsequent, different coupling reaction under more forcing conditions. acs.org This stepwise, selective functionalization allows for the efficient and controlled construction of complex, highly substituted aromatic compounds from a single starting material. nih.gov This potential makes such dihalogenated ethers powerful building blocks for creating next-generation molecules for use in pharmaceuticals, agrochemicals, and materials science. acs.orgnih.gov
Physicochemical Properties of Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 1-Bromo-4-(2-chloroethoxy)benzene chemsrc.com | 55162-34-0 | C8H8BrClO | 235.51 | 55 - 57 | 279.8 |
| 4-Bromo-2-chloro-1-fluorobenzene sigmaaldrich.com | 60811-21-4 | C6H3BrClF | 209.44 | N/A (Liquid) | 194 |
| 4-Bromo-2-chloro-1-methoxybenzene sigmaaldrich.com | 50638-47-6 | C7H6BrClO | 221.48 | N/A (Solid) | N/A |
| 4-Bromo-2-chlorophenol chemeo.com | 3964-56-5 | C6H4BrClO | 207.45 | N/A | 233.55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
